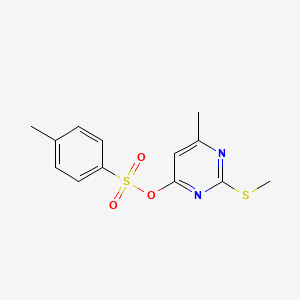
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a methylsulfanyl group, along with a sulfonate ester linked to a methylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactionsThe final step involves the esterification of the pyrimidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.
化学反应分析
Types of Reactions
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the sulfonate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
科学研究应用
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
作用机制
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
6-Methyl-2-(methylsulfanyl)pyrimidine-4,5-diol: Similar structure but with hydroxyl groups on the pyrimidine ring.
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Differing by the presence of an additional methyl group on the pyrimidine ring.
5-Hydroxymethyl-6-methylpyrimidine-2,4-diol: Contains hydroxymethyl and diol groups on the pyrimidine ring.
Uniqueness
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate is unique due to the combination of its pyrimidine core with a sulfonate ester linked to a methylbenzene ring.
属性
CAS 编号 |
71671-84-6 |
|---|---|
分子式 |
C13H14N2O3S2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(6-methyl-2-methylsulfanylpyrimidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14N2O3S2/c1-9-4-6-11(7-5-9)20(16,17)18-12-8-10(2)14-13(15-12)19-3/h4-8H,1-3H3 |
InChI 键 |
QELQBHVKTBUULH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC(=C2)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


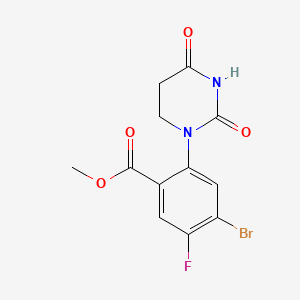
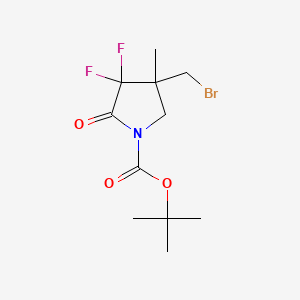
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
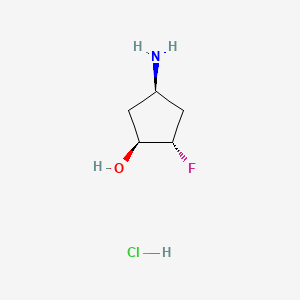
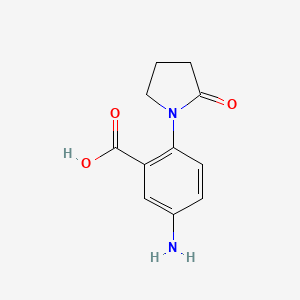
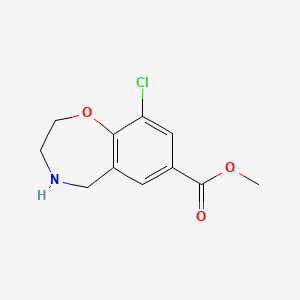
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
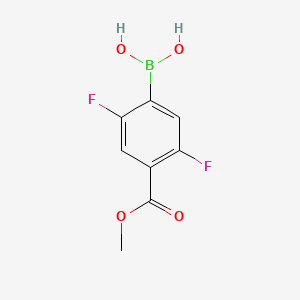

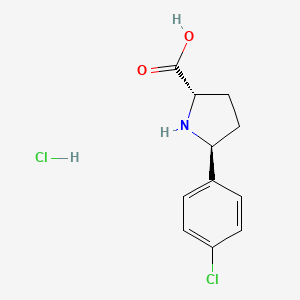
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
